molecular formula C14H16F3N5O B2944547 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415563-50-5

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2944547
CAS No.: 2415563-50-5
M. Wt: 327.311
InChI Key: FOTGIQVSNCIXOW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The trifluoromethyl group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Unique due to its specific combination of functional groups.

    3,5-Dimethyl-1H-pyrazole: Lacks the pyrimidine and trifluoromethyl groups.

    2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O/c1-8-6-9(2)22(21-8)5-4-18-13(23)11-7-12(14(15,16)17)20-10(3)19-11/h6-7H,4-5H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTGIQVSNCIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=NC(=N2)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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